Dimesitylborinic acid

Descripción general

Descripción

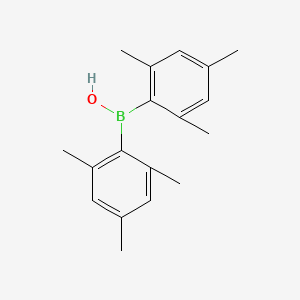

Dimesitylborinic acid, with the chemical formula [(CH₃)₃C₆H₂]₂BOH, is a boronic acid derivative. It is characterized by the presence of two mesityl groups (2,4,6-trimethylphenyl) attached to a boron atom, which is further bonded to a hydroxyl group. This compound is known for its stability and unique reactivity, making it a valuable reagent in various chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimesitylborinic acid can be synthesized through the reaction of mesitylmagnesium bromide with boron trichloride, followed by hydrolysis. The reaction typically proceeds as follows:

- Preparation of mesitylmagnesium bromide by reacting mesityl bromide with magnesium in anhydrous ether.

- Reaction of mesitylmagnesium bromide with boron trichloride to form dimesitylboron dichloride.

- Hydrolysis of dimesitylboron dichloride to yield this compound.

Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Oxidation with Hydrogen Peroxide

Dimesitylborinic acid undergoes rapid oxidation with hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), a reaction critical for applications in real-time H<sub>2</sub>O<sub>2</sub> sensing. Comparative studies with phenylboronic acid revealed stark differences in reactivity:

-

Reaction Rate : Complete oxidation of Mes<sub>2</sub>BOH occurs within 2 minutes under physiological conditions (pH 7.4, PBS buffer), whereas phenylboronic acid requires 2 hours for full conversion .

-

Products : The reaction yields phenol and phenylboronic acid as primary products, confirmed via <sup>1</sup>H NMR spectroscopy .

-

Mechanism : Density functional theory (DFT) calculations (M062X/6-311G++(d,p)) support a pathway involving nucleophilic attack by H<sub>2</sub>O<sub>2</sub> on the boron center, leading to B–C bond cleavage .

Table 1: Oxidation Kinetics of Borinic vs. Boronic Acids

| Compound | Reaction Time (min) | Conversion (%) | Conditions |

|---|---|---|---|

| This compound | 2 | 100 | PBS, pH 7.4, 25°C |

| Phenylboronic acid | 120 | 100 | PBS, pH 7.4, 25°C |

Coordination with Metal Alkyls

This compound acts as a ligand in coordination chemistry, forming stable metal complexes. A notable example is its reaction with diethylzinc (Et<sub>2</sub>Zn):

-

Reaction : Treatment of Mes<sub>2</sub>BOH with Et<sub>2</sub>Zn yields the dimeric complex [(μ-Mes<sub>2</sub>BO)ZnEt]<sub>2</sub> (Compound 2 ) .

-

Structure : X-ray diffraction confirms a μ-oxo-bridged dimer with tetrahedral zinc centers. Key bond lengths include:

Table 2: Crystallographic Data for [(μ-Mes<sub>2</sub>BO)ZnEt]<sub>2</sub>

| Parameter | Value (Å) |

|---|---|

| B–O bond length | 1.36 |

| Zn–O bond length | 1.92 |

| Zn–C bond length | 1.97 |

Role in Boron Transfer Reactions

This compound participates in transmetalation reactions, enabling the synthesis of complex borinic acid derivatives:

-

Example : Reaction with BBr<sub>3</sub> generates bromoborane intermediates (e.g., Mes<sub>2</sub>BBr ), which hydrolyze to reform Mes<sub>2</sub>BOH .

-

Applications : These intermediates are pivotal in constructing boron-containing heterocycles, such as borepines, via 1,2-carboboration of alkynes .

Fluorogenic Sensing of Endogenous H<sub>2</sub>O<sub>2</sub>

The oxidation of Mes<sub>2</sub>BOH is exploited in biological sensing:

-

Specificity : Fluorescence assays in cellular environments show that Mes<sub>2</sub>BOH selectively detects H<sub>2</sub>O<sub>2</sub>, with signal inhibition by catalase .

-

Mechanistic Validation : NADPH oxidase inhibitors (e.g., diphenyleneiodonium chloride) suppress fluorescence, confirming the reaction’s dependence on endogenous H<sub>2</sub>O<sub>2</sub> .

Aplicaciones Científicas De Investigación

Catalysis

Dimesitylborinic acid serves as an effective catalyst in several chemical reactions. Its boron atom can coordinate with various substrates, facilitating reactions such as:

- Cross-Coupling Reactions : this compound has been employed as a borylating agent in Suzuki-Miyaura cross-coupling reactions, where it helps form carbon-carbon bonds between aryl or vinyl halides and boronic acids. This application is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

- Ring-Opening Polymerization : It has been utilized as a source of boroxide ligands in the ring-opening polymerization of cyclic monomers. The resulting polymers exhibit interesting properties useful for materials science applications .

Sensing Applications

This compound is recognized for its role in the development of sensors, particularly for detecting fluoride ions. The compound's ability to form stable complexes with fluoride makes it a suitable candidate for:

- Fluoride Sensors : The hydrolysis of this compound can lead to the formation of fluorescent species that are sensitive to fluoride levels, enabling real-time monitoring of fluoride concentrations in various environments .

Medicinal Chemistry

In medicinal chemistry, this compound and its derivatives have shown potential therapeutic applications:

- Antioxidant Properties : Research indicates that compounds derived from this compound can mitigate oxidative stress-related damage in cells, suggesting potential uses in treating conditions such as ischemia/reperfusion injury .

- Drug Development : Its structural features facilitate the design of new drugs targeting various biological pathways, particularly those involving reactive oxygen species (ROS) management.

Materials Science

This compound is also explored for its applications in materials science:

- Luminescent Materials : The compound's unique electronic properties allow it to be incorporated into luminescent devices, which are essential for developing advanced optoelectronic materials .

- Polymeric Materials : Its role as a borylating agent contributes to the synthesis of novel polymeric materials with tailored properties for specific applications, such as drug delivery systems and advanced coatings .

Case Study 1: Fluoride Detection

A study demonstrated the use of this compound as a selective sensor for fluoride ions. The sensor exhibited high sensitivity and selectivity, making it suitable for environmental monitoring applications.

Case Study 2: Antioxidative Effects

In vitro experiments showed that derivatives of this compound significantly reduced cell death induced by oxidative stress in cardiac cells. This suggests potential therapeutic applications in cardioprotection.

Mecanismo De Acción

The mechanism of action of dimesitylborinic acid involves its ability to form stable complexes with various substrates. The boron atom, being electron-deficient, can interact with electron-rich species, facilitating various chemical transformations. The mesityl groups provide steric protection, enhancing the stability of the compound and its derivatives.

Comparación Con Compuestos Similares

Dimesitylborane: Similar in structure but lacks the hydroxyl group.

Dimesitylboronic acid: An oxidized form of dimesitylborinic acid.

Dimesitylboron dichloride: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its combination of stability and reactivity. The presence of mesityl groups provides steric hindrance, protecting the boron center and making the compound less prone to unwanted side reactions. This stability, coupled with its ability to undergo various chemical transformations, makes it a versatile reagent in both academic and industrial research.

Actividad Biológica

Dimesitylborinic acid (DMBA), a compound characterized by its unique boron-containing structure, has garnered attention in recent years for its potential biological activities. This article delves into the biological properties of DMBA, supported by research findings, data tables, and case studies.

Structural Overview

This compound is derived from mesitylene and boron, featuring two mesityl groups attached to a borinic acid moiety. Its chemical structure can be represented as follows:

where Mes represents the mesityl group (). The molecular weight of DMBA is approximately 206.31 g/mol, and it has a melting point of around 80 °C .

Antioxidant Activity

Research indicates that DMBA exhibits significant antioxidant properties. A study demonstrated that DMBA analogs could inhibit oxidative stress-induced cell death in various cell lines. Specifically, DMBA was shown to reduce intracellular reactive oxygen species (ROS) levels in H9c2 cardiomyocytes subjected to oxidative stress induced by hydrogen peroxide (H₂O₂) and hypoxanthine/xanthine oxidase . This suggests that DMBA may protect cardiac cells from ischemia/reperfusion injury through its antioxidant mechanisms.

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Case Studies

- Cardioprotection in Ischemia/Reperfusion Injury : A study involving adult rat models demonstrated that administration of DMBA significantly reduced myocardial infarct size and levels of malondialdehyde (MDA), indicating decreased lipid peroxidation . The study highlighted the potential of DMBA as a therapeutic agent in cardiac protection during ischemic events.

- Calcium Channel Inhibition : In experiments assessing the effects of various boron-containing compounds on calcium signaling pathways, DMBA analogs were found to inhibit SOCE without potentiating calcium influx, suggesting a selective inhibitory profile that could be beneficial in preventing calcium overload during cardiac stress .

Propiedades

IUPAC Name |

bis(2,4,6-trimethylphenyl)borinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BO/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10,20H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYVTANMHIUXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408354 | |

| Record name | Dimesitylborinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20631-84-9 | |

| Record name | Dimesitylborinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.